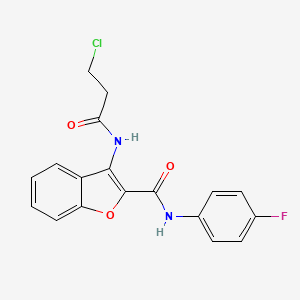![molecular formula C25H28N4O4S B2885870 3,5-dimethyl-4-((4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole CAS No. 1203055-20-2](/img/structure/B2885870.png)
3,5-dimethyl-4-((4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3,5-dimethyl-4-((4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, one oxygen atom, and one nitrogen atom . The isoxazole ring is substituted with various functional groups, including a phenoxymethyl group and a piperidinylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The isoxazole ring forms the core of the molecule, with the phenoxymethyl and piperidinylsulfonyl groups attached at the 4-position . The InChI code for this compound is 1S/C12H13NO2/c1-9-12(10(2)15-13-9)8-14-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the functional groups present. For example, the isoxazole ring might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution . The phenoxymethyl and piperidinylsulfonyl groups could also participate in various reactions, depending on the conditions .Scientific Research Applications
Polarographic Studies and Electrochemistry
Compounds with structural similarities to the specified chemical have been studied for their electrochemical properties. For example, polarographic studies of alkyl imidazolyl sulfoxides and sulfides have shown that these compounds undergo irreversible reduction in aqueous ethanol, which could be relevant for understanding the electrochemical behavior of complex organic molecules including isoxazoles (Johansson & Wendsjö, 1983).
Fluorescent Tagging and Receptor Ligands
Research into fluorescent-tagged nonimidazole histamine H3 receptor ligands has led to the development of novel compounds with significant affinities. This suggests that derivatives of complex isoxazoles could be synthesized with fluorescent tags for use in biological imaging or as receptor ligands (Amon et al., 2007).
Antiulcer Drug Research
Studies on the effects of acid-inhibitory drugs on mucin biosynthesis in the stomach indicate the potential of sulfonamide and isoxazole derivatives for developing new medications. These findings could guide the research into the therapeutic applications of complex isoxazoles in gastrointestinal diseases (Ichikawa et al., 1994).
Organic Synthesis and Medicinal Chemistry
Research into the synthesis and evaluation of oxadiazole derivatives, including those with piperidinylsulfonyl groups, highlights the importance of these compounds in developing new pharmaceuticals. This underscores the potential for complex isoxazoles in medicinal chemistry, particularly as inhibitors or ligands with specific biological activities (Khalid et al., 2016).
Material Science and Polymer Chemistry
The development of polyimides from unsymmetrical diamines with pendant groups suggests a route for incorporating complex isoxazoles into high-performance materials. These polymers exhibit excellent solubility and thermal stability, which could be beneficial for advanced material applications (Ghaemy & Alizadeh, 2009).
properties
IUPAC Name |
3,5-dimethyl-4-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-18-25(19(2)33-27-18)34(30,31)28-14-12-20(13-15-28)16-29-23-11-7-6-10-22(23)26-24(29)17-32-21-8-4-3-5-9-21/h3-11,20H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDVIVOBVNOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-((4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2885789.png)
![(Z)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2885791.png)




![methyl {4-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetate](/img/structure/B2885800.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2885804.png)

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazole-4-sulfonamide](/img/structure/B2885807.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2885808.png)
